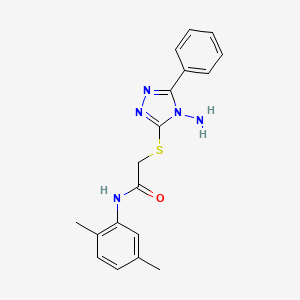

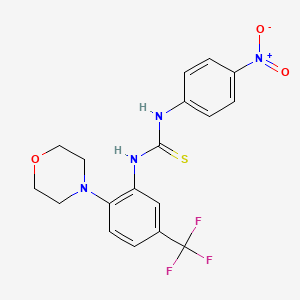

![molecular formula C16H13NO2 B2468048 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole CAS No. 71907-23-8](/img/structure/B2468048.png)

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimycobacterial and Photosynthesis-Inhibiting Properties

- Application : This compound has been evaluated for its antimycobacterial properties. Specifically, it has shown significant activity against strains such as M. tuberculosis, M. kansasii, and M. avium. Additionally, it possesses the ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential applications in agricultural or biological research (Imramovský et al., 2014).

Fluorescence and Metal Ion Sensing

- Application : Derivatives of this compound, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are used in fluorescent probes for sensing pH changes and metal cations. They exhibit large fluorescence enhancement under specific conditions, indicating potential in analytical and diagnostic applications (Tanaka et al., 2001).

Photochemical Properties

- Application : The compound's derivatives have been studied for their photochemical properties. These studies provide insights into how structural modifications affect fluorescence and excited-state intramolecular proton transfer, suggesting uses in photophysical studies and materials science (Ohshima et al., 2007).

Antimicrobial Activities

- Application : Benzoxazole derivatives, including 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, have been synthesized and evaluated for antimicrobial activities. Their potential in developing new antimicrobial agents has been explored, particularly against various microorganisms (Bektaş et al., 2007).

Structural Analysis

- Application : The crystal structure and Hirshfeld surface analysis of benzoxazole derivatives have been conducted. This research contributes to understanding the molecular interactions and stability, essential for drug design and material sciences (Sivakumar et al., 2018).

Photoisomerization Studies

- Application : The photoisomerization process in benzoxazole derivatives, including this compound, has been investigated. These studies are significant for understanding light-induced molecular changes, with potential implications in photodynamic therapy and photochemical switches (Mac et al., 2010).

作用機序

Target of Action

The primary targets of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole are mycobacterial strains . This compound has shown significant activity against Mycobacterium tuberculosis , Mycobacterium kansasii , and Mycobacterium avium . These mycobacteria are responsible for diseases such as tuberculosis and non-tuberculous mycobacterial infections.

Mode of Action

The compound interacts with these mycobacterial strains, inhibiting their growth and proliferation

Biochemical Pathways

The compound also has the ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The site of inhibitory action of the tested compounds is situated on the donor side of photosystem II .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity may influence its adme properties . For instance, the 4-methoxy moiety of the compound demonstrated slightly lower lipophilicity than its cyclic analogue , which could potentially affect its absorption and distribution in the body.

Result of Action

As a result of its action, 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole can inhibit the growth of certain mycobacterial strains . It demonstrated significantly higher activity against M. avium and M. kansasii than isoniazid, a first-line drug for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments, which in turn can impact its bioavailability and efficacy

特性

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFQYKSJWMBLA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-[(but-2-ynoylamino)methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B2467969.png)

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)

![2,4-Dichloro-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2467974.png)

![2-[4,5-Bis(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2467975.png)

![2-({5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2467976.png)

![3-chloro-N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2467977.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)